molecular formula C6H6O B082959 Phenol-d6 CAS No. 13127-88-3

Phenol-d6

Cat. No. B082959
CAS RN: 13127-88-3
M. Wt: 100.15 g/mol
InChI Key: ISWSIDIOOBJBQZ-QNKSCLMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol-d6, also known as Hexadeuterophenol, is a deuterated version of phenol . It is a highly pure deuterated aromatic organic compound that can be used as a starting material for the synthesis of deuterated molecules . It can also be used as an internal standard for phenol .


Synthesis Analysis

Phenol-d6 can be used as a starting material for the synthesis of deuterated molecules . It is a highly pure deuterated aromatic organic compound . Phenols, in general, can be synthesized by reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Molecular Structure Analysis

The molecular formula of Phenol-d6 is C6D5OD . The structure of Phenol-d6 is similar to that of phenol, but the hydrogen atoms in phenol are replaced by deuterium (D) in Phenol-d6 .


Chemical Reactions Analysis

Phenols, including Phenol-d6, are very reactive towards electrophilic aromatic substitution . They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenol-d6 has a molecular weight of 100.15 . Its boiling point is 182 °C and its melting point is 40-42 °C .

Scientific Research Applications

  • Phenol-d6 is used in studying the degradation of phenolic compounds in wastewater treatment. Techniques such as ozonation and catalytic ozonation in a multi-injection bubble column reactor have shown high efficiency in degrading phenolic wastewater, including phenol and 2,4-Dichlorophenol (2,4-DCP), which pose significant environmental and health risks (Ghaisani et al., 2019).

  • In a study on phenol degradation in an Anaerobic Sequencing Batch Reactor (ASBR), researchers assessed the relationship between phenol degradation capacity and the microbial community structure. The study showed that increased phenol concentrations led to structural modifications in the microbial community, suggesting an adaptation process (Rosenkranz et al., 2013).

  • Phenol-d6 has been used in photoinduced Rydberg ionization (PIRI) spectroscopy to study the structure and assignment of the B̃-state of the phenol and phenol-d6 cations. This technique allowed for vibrationally resolved spectra of these species, providing insights into their electronic structure and behavior (Leclaire et al., 1997).

  • Research on the pharmacokinetics of bisphenol A in humans following a single oral administration utilized deuterated BPA (d6-BPA) to distinguish it from background native BPA. This study provided valuable insights into the metabolism and excretion of BPA in humans (Thayer et al., 2015).

  • The thermal reactions of phenol on Pt(111), including reaction intermediates, have been studied using phenol-d6. The study provided insights into the dissociation and reaction pathways of phenol and its derivatives at different temperatures (I. and White, 2000).

  • Phenol-d6 has been used in a study on the rotation behavior of the phenolic units in pillar[5]arenes. The research examined the impact of an intramolecular hydrogen bond belt and complexation with a guest molecule on the rotation of phenolic units, contributing to the understanding of molecular dynamics in such systems (Ogoshi et al., 2010).

Safety And Hazards

Phenol-d6 can cause severe skin burns and eye damage. It is toxic if inhaled and is suspected of causing genetic defects. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-QNKSCLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893477
Record name Phenol-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Phenol-d6
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13662
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phenol-d6

CAS RN

13127-88-3
Record name Phen-2,3,4,5,6-d5-ol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13127-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H6)Phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013127883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H6)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol-d6
Reactant of Route 2
Phenol-d6
Reactant of Route 3
Phenol-d6
Reactant of Route 4
Phenol-d6
Reactant of Route 5
Phenol-d6
Reactant of Route 6
Phenol-d6

Citations

For This Compound
341
Citations
JT Kendall - … and Radiopharmaceuticals: The Official Journal of …, 2000 - Wiley Online Library
An enantioselective synthesis of [2,3,3,2′,3′,5′,6′‐ 2 H 7 ]‐L‐tyrosine is described. Z‐3‐(4‐acetoxy‐2,3,5,6‐ 2 H 4 ‐phenyl)‐3‐ 2 H‐2‐acetylamino acrylic acid was prepared in five …
Y Yamada, N Mikami, T Ebata - The Journal of chemical physics, 2004 - pubs.aip.org
… IVR of the OD stretch of phenol-d6 Fig. 3c . In this case, the OD1 … In the case of phenol-d6 , we could not observe any sharp … This situation is also the same in phenol-d6 , except for …
Number of citations: 47 pubs.aip.org
F Anyakudo, E Adams… - International Journal of …, 2018 - Taylor & Francis
… Styrene D8 and phenol D6 were used as internal standards for quantitation. Phenol D6 was used for the quantitation of phenolic compounds, while styrene D8 was used for the …
Number of citations: 4 www.tandfonline.com
F JM, A HL, G FC - 2012 - osti.gov
… phenol-d6 have the same retention time on the column. Both are present in SllR000500 to SllR000502 because phenol-d6 … in others it picked up phenol-d6 as the predominant species. …
Number of citations: 0 www.osti.gov
M Yanagita, I Aoki, S Tokita - Dyes and pigments, 1998 - Elsevier
… in CDC13 and phenol-d6 (Fig. 2). The chemical shifts (3 from SiMe4) are listed in Table 2. … On the other hand, in phenol-d6, the signal of the spiro carbon in 1 significantly shifted to a …
Number of citations: 11 www.sciencedirect.com
JE LeClaire, R Anand, PM Johnson - The Journal of chemical physics, 1997 - pubs.aip.org
… PIRI spectroscopy has now been applied to the phenol and phenol-d6 cations to provide … Our spectra, obtained for the B←X transition in the phenol and phenold6 cations suggest that a …
Number of citations: 40 pubs.aip.org
JM Frye, HI Anastos, F Gutierrez - 2012 - hero.epa.gov
… from the extracts of nuclear grade high-efficiency particulate air filter fiberglass samples,the most significant species present in the samples were methylene chloride, phenol, phenol-d6, …
Number of citations: 2 hero.epa.gov
M Bumchan, K Seon-Ho, N Hyun, K Soo-Han - Polymer Bulletin, 1999 - Springer
… In this study, phenold6/TCE was chosen as the adequate … However, as previously stated, we mainly used phenold6/TCE … Unfortunately, in phenol-d6/TCE, the resonance lines of those …
Number of citations: 11 link.springer.com
M WAHREN, M KIETZMANN… - Isotope Production And …, 2000 - World Scientific
… l-di4 labelled at all carbon-hydrogen bonds was prepared by synthesis from phenol-d6 with subsequent exchange of the phenolic OD-groups into OH. 2-cb labelled in the o-positions to …
Number of citations: 3 www.worldscientific.com
S Dalvi, M Patrauchan, BZ Fathepure - 2012 - academia.edu
… it for the formation of deuterated phenol (phenol-D6) using GC-MS. A mass spectral … phenol-D6 on a daily basis for 10 days and were able to detect the GC-MS response for phenol-D6 …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.